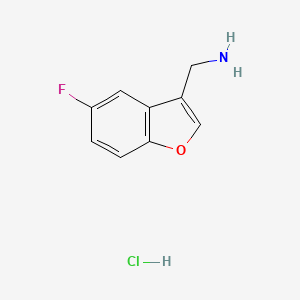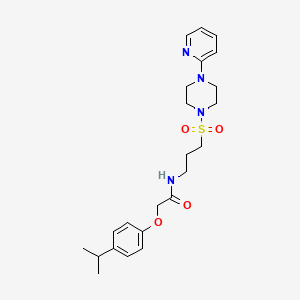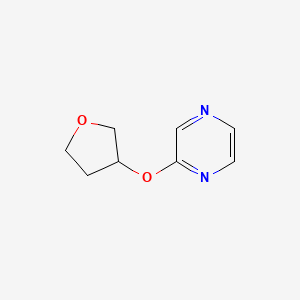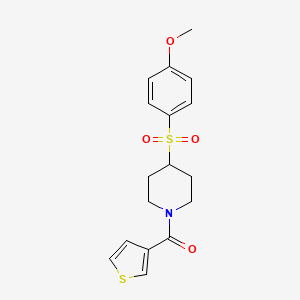
1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is structurally related to a class of compounds that have been the subject of various studies due to their interesting chemical and biological properties. While the exact compound has not been directly studied in the provided papers, its analogs and derivatives have been synthesized and analyzed, offering insights into the potential characteristics and applications of the compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with simpler phenolic or aniline precursors. For instance, the synthesis of 1-(2-ethoxy-5-methylphenyl)-alkylamines was achieved through a sequence of etherification, acylation, and reductive amination starting from 4-cresol . Similarly, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine was synthesized in a single step, suggesting that the synthesis of this compound could also be streamlined .
Molecular Structure Analysis
X-ray diffraction (XRD) has been used to determine the molecular structure of related compounds, such as trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide . Additionally, computational methods like density functional theory (DFT) have been employed to calculate the molecular geometry of Schiff base compounds, which could be applied to predict the structure of this compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of Schiff bases and their zwitterionic forms, as well as reactions with isocyanates to form ureas and formamides . The O-demethylation of methoxylated amines has also been studied, indicating that this compound may undergo similar metabolic transformations .
Physical and Chemical Properties Analysis
Spectroscopic techniques such as IR, UV-vis, 1H NMR, and 13C NMR have been utilized to characterize the physical and chemical properties of related compounds . These studies reveal the presence of functional groups and their electronic transitions, which can be correlated to the potential properties of this compound. For example, the UV-blocking effect and SOD-like activity of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine suggest that the compound may also exhibit similar properties .
Aplicaciones Científicas De Investigación
Electrophilic Amination in Asymmetric Hydroboration :The study by Knight et al. (1997) in "Tetrahedron" describes the use of similar compounds in the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This process is crucial for synthesizing aminated compounds used in various chemical syntheses and potentially in drug development (Knight et al., 1997).
Synthesis of Pyridinones :Patel et al. (2010) in "Monatshefte für Chemie - Chemical Monthly" explored the synthesis of novel pyridinones using a base compound with a similar structure to 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine. This synthesis is significant for producing compounds with potential antimicrobial activity (Patel et al., 2010).
Lipase-Catalyzed N-Acylation :A study by Cammenberg et al. (2006) in "ChemBioChem" discusses the lipase-catalyzed N-acylation of 1-phenylethanamine, which is related to the synthesis of enantiopure amines. This method is important for pharmaceutical applications, particularly in creating enantiomerically pure compounds (Cammenberg et al., 2006).
Synthesis of Schiff Bases :Research by Kumar et al. (2004) in the "European Journal of Inorganic Chemistry" includes the synthesis of Schiff bases using compounds structurally similar to this compound. Schiff bases have a wide range of applications in coordination chemistry and catalysis (Kumar et al., 2004).
Synthesis of Aromatic Amines for Bioelectrochemistry :Shabbir et al. (2017) in "Bioorganic chemistry" focused on the synthesis of aromatic amines, similar in structure to the compound of interest. These amines are investigated for their electrochemical properties, which are relevant in developing sensors and other bioelectronic devices (Shabbir et al., 2017).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :Aly and El-Mohdy (2015) in the "Arabian Journal for Science and Engineering" describe the functional modification of hydrogels through the reaction with various amines, including those similar to this compound. This research is important for developing materials with potential medical applications (Aly & El-Mohdy, 2015).
Direcciones Futuras
Future research could focus on the synthesis, characterization, and application of “1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine”. The potential biological activity of similar compounds has been explored , suggesting that “this compound” could also have interesting biological properties worth investigating.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPSQFGOHVLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)



![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)